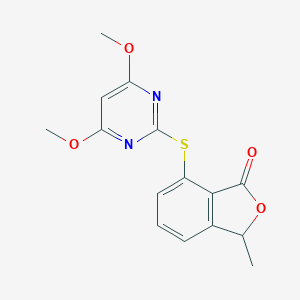
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is also known by its chemical formula, C7H6ClNO2S, and is commonly referred to as 4-chloro-2-nitrothiophenol.
作用機序
The mechanism of action of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, including inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-1-(methylsulfanyl)-2-nitrobenzene can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Additionally, this compound has been reported to induce oxidative stress in cells, leading to DNA damage and cell death.
実験室実験の利点と制限
One major advantage of using 4-chloro-1-(methylsulfanyl)-2-nitrobenzene in laboratory experiments is its high potency towards cancer cells and insects. This makes it a useful tool for studying the mechanisms of tumor growth and insecticide resistance. However, its high toxicity towards non-target organisms and potential environmental hazards limit its use in field applications.
将来の方向性
There are several future directions for the study of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene. One area of research is the development of novel anti-cancer drugs based on the structure of this compound. Another area of interest is the investigation of its potential as a biopesticide for sustainable agriculture. Additionally, the study of its mechanism of action and toxicity towards non-target organisms can provide valuable insights into the development of safer and more effective pesticides.
合成法
The synthesis of 4-chloro-1-(methylsulfanyl)-2-nitrobenzene can be achieved through various methods, including the reaction of 4-chloro-2-nitrophenol with methyl mercaptan in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 4-chloro-2-nitrophenol with sodium sulfide followed by methylation with methyl iodide.
科学的研究の応用
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, this compound has been shown to possess anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as a pesticide due to its high toxicity towards insects.
特性
IUPAC Name |
4-chloro-1-methylsulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWHGBTHWHFQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510202 |
Source


|
| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
CAS RN |
1889-57-2 |
Source


|
| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














